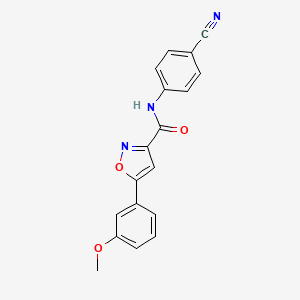
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
説明
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. MLN4924 has been shown to induce cell death in a variety of cancer cell lines and has been investigated in preclinical and clinical trials as a potential cancer therapy. In
科学的研究の応用
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, breast cancer, and lung cancer. In addition, N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in combination with other cancer therapies, such as proteasome inhibitors and DNA-damaging agents.
作用機序
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. NAE activates the small ubiquitin-like modifier (SUMO) protein NEDD8, which then binds to and activates cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases that are involved in the degradation of a variety of proteins. N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide inhibits NAE, which leads to the accumulation of the NEDD8-conjugated CRLs and the subsequent degradation of a variety of proteins, including those involved in cell cycle progression and DNA damage response. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest and apoptosis, and has been shown to inhibit the growth of cancer stem cells. In addition, N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents and proteasome inhibitors. N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide for lab experiments is its potency and specificity for NAE inhibition. This allows for the selective targeting of the ubiquitin-proteasome pathway and the investigation of its role in cancer cell survival. However, one limitation of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the investigation of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide. One direction is the investigation of its potential therapeutic applications in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is the investigation of its potential use in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Finally, the development of more potent and selective NAE inhibitors may lead to the development of more effective cancer therapies.
特性
IUPAC Name |
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-4-2-3-13(9-15)17-10-16(21-24-17)18(22)20-14-7-5-12(11-19)6-8-14/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQVPMAYSBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B4461223.png)
![2-(benzylthio)-7-methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461235.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4461236.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461259.png)
![ethyl 4-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1-piperazinecarboxylate](/img/structure/B4461264.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461268.png)
![2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)
![3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4461280.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4461282.png)
![7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4461290.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)
![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B4461311.png)
![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)